[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Overview
Description
[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2OS and its molecular weight is 180.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include [(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could influence multiple pathways, potentially leading to various downstream effects.
Result of Action
Based on the known activities of thiazole derivatives , it can be inferred that the compound may have a range of potential effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . This compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of receptors and other signaling molecules, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound and multifaceted. This compound has been observed to induce cell death in certain cancer cell lines by causing DNA damage and inhibiting cell proliferation . It also affects cell signaling pathways, including those involved in apoptosis and cell cycle regulation. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and enzymes. This compound binds to DNA and interacts with topoisomerase II, resulting in the formation of DNA double-strand breaks . This interaction leads to the activation of DNA damage response pathways and ultimately induces cell death. Additionally, this compound can inhibit or activate various enzymes, thereby modulating biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including organ damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-8-5-7-3-4(2-6)9-5;/h3H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHGRNNHVCQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.